REACTION_CXSMILES
|
[OH-].[Mg+2].[OH-].[O-2].[Mg+2].[C:6]([O:9][CH2:10][CH:11]=[CH2:12])(=[O:8])[CH3:7]>[O-2].[Mn+2]>[CH2:10]([OH:9])[CH:11]=[CH2:12].[C:6]([O:9][CH3:10])(=[O:8])[CH3:7] |f:0.1.2,3.4,6.7|
|
Name
|
magnesia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.9 g | |
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |